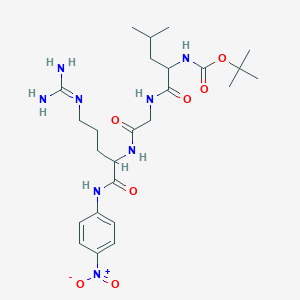
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is characterized by the presence of a nitrophenyl group attached to a deoxy sugar moiety, making it a unique derivative of hexopyranosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside typically involves the reaction of 4-nitrophenol with a suitable sugar derivative under specific conditions. The reaction often requires the use of catalysts and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: The compound is employed in biochemical studies to investigate carbohydrate metabolism and enzyme kinetics.
Medicine: It serves as a model compound in drug development to explore potential therapeutic agents targeting glycosidases.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, leading to the release of 4-nitrophenol, which can be quantitatively measured . This interaction helps in understanding enzyme specificity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
Uniqueness
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is unique due to the presence of the deoxy sugar moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its reactivity and interaction with enzymes, making it a valuable tool in specific biochemical assays .
Eigenschaften
Molekularformel |
C12H15NO7 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,5-diol |
InChI |
InChI=1S/C12H15NO7/c14-6-11-9(15)5-10(16)12(20-11)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2 |
InChI-Schlüssel |
WMLPDUAEJYTELC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC(C1O)OC2=CC=C(C=C2)[N+](=O)[O-])CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)




![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)





